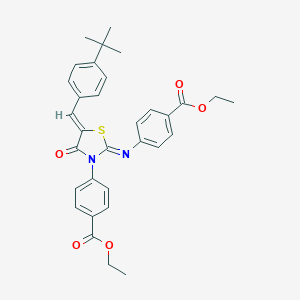![molecular formula C22H20N4O4S B308337 1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)
1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone, also known as BDBES, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBES belongs to the family of benzodioxole-containing compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood, but it is believed to exert its biological activity through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclooxygenase-2, which are involved in the regulation of cell growth and inflammation. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been found to modulate the levels of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized with high yield and purity. Additionally, this compound exhibits potent biological activity at low concentrations, making it an attractive compound for use in drug discovery. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. The development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties are also important areas for future research. Overall, this compound shows great potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of 1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multi-step process that starts with the reaction between 1,3-benzodioxole and propylthiol to obtain the intermediate product. This intermediate is then reacted with 1,2,4-triazine to produce the final compound, this compound. The synthesis of this compound has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its potential therapeutic applications include the treatment of various diseases, such as cancer, neurological disorders, and inflammation. This compound has been found to exhibit potent anticancer activity in several cancer cell lines and has been proposed as a potential chemotherapeutic agent. Additionally, this compound has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C22H20N4O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[6-(1,3-benzodioxol-5-yl)-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H20N4O4S/c1-3-10-31-22-23-20-19(24-25-22)15-6-4-5-7-16(15)26(13(2)27)21(30-20)14-8-9-17-18(11-14)29-12-28-17/h4-9,11,21H,3,10,12H2,1-2H3 |
InChI Key |
XEOAUCVSSCQWKB-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC5=C(C=C4)OCO5)C(=O)C)N=N1 |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC5=C(C=C4)OCO5)C(=O)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]imino}-5-{5-nitro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308255.png)
![1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308256.png)

![6-{2-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308258.png)
![2-[2-(2-Chlorobenzyloxy)styryl]-8-quinolinol](/img/structure/B308264.png)
![6-(2-Chloro-4,5-diethoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308265.png)
![Ethyl 4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B308266.png)
![2-[2-bromo-6-methoxy-4-[(Z)-(5-oxo-1,3-diphenyl-pyrazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B308267.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308268.png)
![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenyl acetate](/img/structure/B308269.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308271.png)
![3-[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B308272.png)
![Ethyl 4-(5-(2,4-dimethoxybenzylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308273.png)
![4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromo-6-ethoxyphenyl acetate](/img/structure/B308275.png)